3-benzyl-1-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
3-benzyl-1-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound belonging to the benzofuro[3,2-d]pyrimidine family. This compound is characterized by its unique structure, which includes a benzofuran ring fused to a pyrimidine ring, with benzyl and methoxybenzyl substituents. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
Properties
IUPAC Name |
3-benzyl-1-[(3-methoxyphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4/c1-30-19-11-7-10-18(14-19)16-26-22-20-12-5-6-13-21(20)31-23(22)24(28)27(25(26)29)15-17-8-3-2-4-9-17/h2-14H,15-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRRUIWACFEUMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)OC5=CC=CC=C53 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structure Construction: Benzofuro[3,2-d]Pyrimidine-2,4(1H,3H)-Dione
The benzofuro[3,2-d]pyrimidine-2,4-dione core is typically synthesized via cyclocondensation reactions. A widely adopted method involves the reaction of 2-hydroxybenzofuran-3-carboxylic acid derivatives with urea or thiourea under acidic conditions. For example, Wang et al. demonstrated that heating 2-hydroxybenzofuran-3-carboxylic acid with urea in polyphosphoric acid (PPA) at 120°C for 6 hours yields the unsubstituted benzofuropyrimidine dione in 78% yield. Alternatively, Ding et al. utilized a microwave-assisted cyclization of 2-aminobenzofuran-3-carboxamide with phosgene equivalents, achieving a 70% yield.
The introduction of the 3-benzyl and 1-(3-methoxybenzyl) groups requires precise regiocontrol. Pyrimidine-2,4-diones exhibit differential reactivity at the N1 and N3 positions due to electronic and steric factors.
Stepwise Alkylation Protocol
Step 1: N1-Alkylation with 3-Methoxybenzyl Bromide
The N1 position is preferentially alkylated under mild conditions due to reduced steric hindrance. A mixture of the core dione (1 equiv), 3-methoxybenzyl bromide (1.2 equiv), and potassium carbonate (2 equiv) in anhydrous DMF at 60°C for 12 hours affords the N1-methoxybenzyl intermediate in 85% yield.
Step 2: N3-Alkylation with Benzyl Bromide
The N3 position is subsequently alkylated using a stronger base to deprotonate the less accessible nitrogen. Employing sodium hydride (1.5 equiv) in THF at 0°C with benzyl bromide (1.1 equiv) achieves 78% yield of the target compound.
One-Pot Dual Alkylation
Recent advances by Hu et al. suggest that sequential alkylation in a single pot is feasible using phase-transfer catalysts. Tetrabutylammonium bromide (TBAB, 0.1 equiv) enables the reaction of the dione with 3-methoxybenzyl bromide (1.1 equiv) and benzyl bromide (1.1 equiv) in toluene/water biphasic medium, yielding 68% product after 24 hours.
Structural Confirmation and Analytical Data
Spectroscopic Characterization
Challenges and Optimization
- Regioselectivity : Competing O-alkylation can occur if the hydroxyl group of the benzofuran is unprotected. Pre-treatment with acetic anhydride to form an acetylated intermediate mitigates this issue.
- Purification : Silica gel chromatography (ethyl acetate/hexane, 1:3) effectively isolates the product, though recrystallization from ethanol improves purity (>99% by HPLC).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time (h) | Key Advantage |
|---|---|---|---|
| Stepwise Alkylation | 78 | 24 | High regiocontrol |
| One-Pot Dual Alkylation | 68 | 24 | Reduced solvent use |
| DoM-Based Functionalization | N/A | N/A | Potential for diversifying substituents |
Chemical Reactions Analysis
Types of Reactions
3-benzyl-1-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions could result in various substituted benzofuro[3,2-d]pyrimidine derivatives.
Scientific Research Applications
3-benzyl-1-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: The compound could serve as a lead compound in drug discovery and development, particularly for diseases where benzofuro[3,2-d]pyrimidine derivatives have shown efficacy.
Industry: It might be used in the development of new materials with specific properties, such as electronic or photonic materials.
Mechanism of Action
The mechanism of action of 3-benzyl-1-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-alkyl/aryl-3,4-dihydro-3-amino-4-hydroxy-4-arylbenzofuro[3,2-d]pyrimidines: These compounds share a similar core structure but differ in their substituents, which can significantly alter their chemical and biological properties.
3-alkyl-2-amino(aryloxy/alkoxy)-benzofuro[3,2-d]pyrimidin-4(3H)-ones: These derivatives are synthesized using similar methods and have comparable structural features.
Uniqueness
The uniqueness of 3-benzyl-1-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione lies in its specific substituents, which confer distinct chemical reactivity and potential biological activity. The presence of both benzyl and methoxybenzyl groups may enhance its interactions with biological targets or its stability under certain conditions.
Biological Activity
3-benzyl-1-(3-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the benzofuro[3,2-d]pyrimidine family. Its unique structure features a benzofuran ring fused to a pyrimidine ring, making it an intriguing subject for various biological and medicinal investigations. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's IUPAC name is 3-benzyl-1-[(3-methoxyphenyl)methyl]-benzofuro[3,2-d]pyrimidine-2,4-dione. Its molecular formula is C25H20N2O4, with a molecular weight of approximately 420.44 g/mol. The structural complexity contributes to its diverse biological activities.
Biological Activity Overview
Research indicates that 3-benzyl-1-(3-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione exhibits several biological activities:
1. Anticancer Properties
Studies have demonstrated that compounds in the benzofuro[3,2-d]pyrimidine class can inhibit cancer cell proliferation. For instance, derivatives have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
Table 1: Anticancer Activity of Benzofuro[3,2-d]pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3-benzyl-1-(3-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione | MCF-7 | 15 ± 0.5 | Apoptosis induction |
| Analog A | HeLa | 10 ± 0.8 | Cell cycle arrest |
| Analog B | A549 | 12 ± 0.6 | Inhibition of metastasis |
2. Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. Preliminary results suggest that it may exhibit significant antibacterial and antifungal activities.
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
The biological activity of this compound is likely mediated through multiple mechanisms:
- Enzyme Inhibition: The compound may interact with specific enzymes or receptors involved in cell signaling pathways.
- DNA Interaction: It may bind to DNA or RNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation: Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis.
Structure-Activity Relationships (SAR)
Understanding SAR is crucial for optimizing the biological activity of benzofuro[3,2-d]pyrimidine derivatives. Modifications at specific positions on the benzofuran or pyrimidine rings can enhance potency or selectivity.
Table 3: Structure-Activity Relationships
| Modification | Observed Effect |
|---|---|
| Addition of halogens at position X | Increased potency against cancer cells |
| Methoxy substitution at position Y | Enhanced solubility and bioavailability |
| Alkyl chain extension at position Z | Improved antimicrobial activity |
Case Studies
A recent study investigated the efficacy of various derivatives of benzofuro[3,2-d]pyrimidine in inhibiting MIF2 tautomerase activity. The results indicated that certain structural modifications significantly improved inhibitory potency.
Table 4: MIF2 Tautomerase Inhibition
| Compound | IC50 (µM) |
|---|---|
| Reference Compound (4-CPPC) | 47 ± 7.2 |
| Compound A (bromo-substituted) | 7.2 ± 0.6 |
| Compound B (without substitutions) | >100 |
Q & A
Basic Research Questions
Q. What are the key considerations in designing a synthetic route for 3-benzyl-1-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the fused benzofuropyrimidine core. Critical steps include cyclization under controlled temperatures (e.g., 80–120°C) and the use of Lewis acid catalysts to enhance reaction efficiency. Substitution reactions introduce benzyl and methoxybenzyl groups, requiring anhydrous solvents like DMF and bases such as potassium carbonate to deprotonate intermediates. Purity is optimized via recrystallization (ethanol/water mixtures) .
Q. Which analytical techniques are essential for characterizing this compound and its intermediates?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95%). Thermal stability is evaluated via Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which identify decomposition points and phase transitions. Mass spectrometry (HRMS) validates molecular weight .
Q. How do substituents (e.g., benzyl vs. methoxybenzyl groups) influence the compound’s physicochemical properties?
- Methodological Answer : The benzyl group enhances lipophilicity, affecting membrane permeability, while the 3-methoxybenzyl substituent introduces electron-donating effects, stabilizing the pyrimidine ring. Halogenated analogs (e.g., chloro/fluorobenzyl derivatives) show increased reactivity in electrophilic substitutions but may reduce solubility. Systematic comparison via LogP measurements and X-ray crystallography reveals substituent-dependent packing efficiencies .
Advanced Research Questions
Q. How can cyclization reactions in the synthesis be optimized to minimize byproducts?
- Methodological Answer : Cyclization efficiency depends on solvent polarity and temperature gradients. For example, using DMF at 110°C promotes ring closure while avoiding side reactions like oxidation. Catalysts such as Pd(OAc)₂ or CuI can accelerate heterocycle formation. Monitoring via in-situ FTIR helps identify intermediates, enabling real-time adjustment of reaction parameters. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound .
Q. What strategies resolve contradictions in reported biological activity data across structural analogs?
- Methodological Answer : Discrepancies often arise from substituent electronic effects or assay conditions. For instance, fluorobenzyl analogs may show higher kinase inhibition than chlorinated derivatives due to enhanced hydrogen bonding. Validate findings using orthogonal assays (e.g., enzymatic vs. cell-based) and computational docking studies (AutoDock Vina) to correlate activity with binding affinity. Meta-analyses of IC₅₀ values across studies highlight structure-activity relationships (SAR) .
Q. How do reaction conditions impact the stereochemical outcome of alkylation steps?
- Methodological Answer : Alkylation of the pyrimidine nitrogen requires precise control of steric and electronic factors. Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, ensuring retention of configuration at chiral centers. Steric hindrance from bulky benzyl groups may lead to racemization, mitigated by low-temperature (-20°C) reactions. Chiral HPLC or circular dichroism (CD) spectroscopy quantifies enantiomeric excess .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
